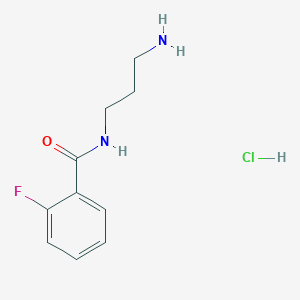

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides is described, involving a formal [4+2] cycloaddition reaction in the presence of CuI and LiOH . Another paper reports the synthesis of a benzamide derivative with antiproliferative activity against cancer cell lines, starting from 3-methoxybenzoic acid and involving multiple condensation steps . These methods highlight the versatility of benzamide derivatives in chemical synthesis and their potential for producing compounds with specific properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. The crystal structure of a benzamide derivative with antiproliferative activity was determined, showing that it belongs to the tetragonal system . Density functional theory (DFT) calculations were used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The synthesis of phosphoroheterocycles by cyclization of multifunctionalized aminobenzamides with phosphorus trichloride and Lawesson's reagent is an example of the chemical reactivity of these compounds . Additionally, the conversion of amino-N'-arylbenzamidines into quinazoline derivatives using Appel salt demonstrates the potential for creating diverse chemical structures from benzamide-based precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The molar refraction and polarizability of a benzamide hydrochloride monohydrate were studied, showing a linear relationship between drug concentration and density and refractive index . These properties are important for understanding the interaction of benzamide derivatives with light and their potential applications in materials science.

Applications De Recherche Scientifique

Fluorimetric Determination of Secondary Amino Acids

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride shows promise in the fluorimetric determination of secondary amino acids. The fluorigenic reaction with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is notable for its reactivity and fluorescence yield. This method can determine many secondary amino acids by reacting with NBD—F and subsequently acidifying the medium (Imai & Watanabe, 1981).

Synthesis and Radiofluorination of Ligands

The compound has been involved in the synthesis of fluorine-18-labelled potentiators of AMPA receptors, aimed at cerebral imaging with positron emission tomography. Its synthesis involves using N-2-(4-N-(4-nitrobenzamido)phenyl)-propyl-2-propanesulphonamide as a labelling precursor (Kronenberg et al., 2007).

PET Imaging of σ Receptors

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has been synthesized and evaluated as a potential ligand for PET imaging of σ receptors. It has shown high affinity and selectivity for these receptors, suggesting its utility in in vivo imaging for neurological studies (Shiue et al., 1997).

Radiochemical Synthesis for Peptides and Proteins

N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a related compound, has been synthesized for radiolabeling the free sulfhydryl groups of peptides and proteins. This automated synthesis process enhances the study of peptides and proteins using radiochemical methods (Kiesewetter et al., 2011).

Safety And Hazards

Orientations Futures

“N-(3-Aminopropyl)methacrylamide hydrochloride” has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . Its primary amine group is particularly useful for bioconjugation , suggesting potential future directions in these areas.

Propriétés

IUPAC Name |

N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWBDBLRWANLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)